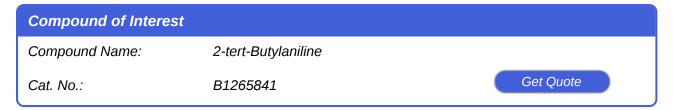


Spectroscopic Data of 2-tert-butylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-tert-butylaniline**, a sterically hindered primary amine with significant applications in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, supported by general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **2-tert-butylaniline**, both ¹H and ¹³C NMR provide characteristic signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-tert-butylaniline** is expected to show signals in both the aromatic and aliphatic regions. The integration of these signals corresponds to the number of protons in each environment.

Table 1: Expected ¹H NMR Spectroscopic Data for **2-tert-butylaniline**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.2 - 6.6	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~ 3.7	Singlet (broad)	2H	Amine protons (-NH ₂)
~ 1.4	Singlet	9Н	tert-Butyl protons (- C(CH ₃) ₃)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The broadness of the amine proton signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the tert-butyl group, a single signal is expected for the three methyl carbons.

Table 2: Expected ¹³C NMR Spectroscopic Data for **2-tert-butylaniline**

Chemical Shift (δ) ppm	Assignment	
~ 145	C-NH ₂ (aromatic)	
~ 135	C-C(CH₃)₃ (aromatic)	
~ 127	Aromatic CH	
~ 126	Aromatic CH	
~ 118	Aromatic CH	
~ 115	Aromatic CH	
~ 34	Quaternary C (-C(CH₃)₃)	
~ 30	Methyl C (-C(CH₃)₃)	

Note: Chemical shifts are referenced to TMS at 0 ppm. The specific assignments of the aromatic carbons can be confirmed by advanced NMR techniques.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **2-tert-butylaniline** will exhibit characteristic bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the substituted benzene ring.

Table 3: Expected IR Spectroscopic Data for 2-tert-butylaniline

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3300	Medium, Doublet	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2960-2870	Strong	Aliphatic C-H stretch (tert- butyl)
1620-1580	Medium-Strong	C=C stretch (aromatic ring)
1500-1400	Medium-Strong	C=C stretch (aromatic ring)
1365	Strong	C-H bend (tert-butyl)
750-730	Strong	C-H out-of-plane bend (ortho- disubstituted)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like **2-tert-butylaniline**.

NMR Spectroscopy Protocol

- Sample Preparation: A solution of **2-tert-butylaniline** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of TMS is added as an internal standard.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve



homogeneity.

- Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters such as spectral width, acquisition time, and number of scans are optimized.
- Data Processing: The acquired FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. The chemical shifts, multiplicities, and integrations of the peaks are determined.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental absorptions.
- Sample Application: A small drop of liquid 2-tert-butylaniline is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: The sample is scanned over the desired wavenumber range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions and intensities of the absorption bands are then identified.

Workflow and Data Analysis

The general workflow for obtaining and interpreting spectroscopic data is outlined below.



Sample Preparation 2-tert-butylaniline Data Acquisition IR Spectrometer (ATR) NMR Spectrometer **Data Processing Fourier Transform Background Subtraction** Phasing **Baseline Correction** Data Analysis & Interpretation ¹H & ¹³C NMR Spectra IR Spectrum (Chemical Shift, Multiplicity, Integration) (Wavenumber, Intensity) Structural Elucidation

Spectroscopic Analysis Workflow for 2-tert-butylaniline

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